molecular formula C10H16Cl2N4 B7898986 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride

Cat. No.: B7898986
M. Wt: 263.16 g/mol
InChI Key: XCEIIJJXUOCJLQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 It is primarily used in research and development within the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride typically involves the reaction of 4-chloro-5-methylpyrimidine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylamine hydrochloride
  • 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride

Uniqueness

1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development in various fields.

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-7-5-13-10(14-9(7)11)15-4-2-3-8(12)6-15;/h5,8H,2-4,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEIIJJXUOCJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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